5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate
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Overview
Description
Preparation Methods
The synthesis of 5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate involves multiple steps, typically starting with the preparation of the core tetrahydrobenzo[pqr]tetraphene structure. This can be achieved through a series of cyclization reactions, followed by hydroxylation and acetylation to introduce the hydroxy and triacetate groups, respectively . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, such as PDK1 and LDHA, which are involved in metabolic processes . Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate include other PAHs and their derivatives, such as:
- 1,2,3-Trihydroxy-1,2,3,4-tetrahydrobenzo[a]pyrene
- 7,8,9,10-Tetrahydrobenzo[pqr]tetraphene-7,8,9-triol These compounds share structural similarities but differ in the number and position of hydroxyl and acetyl groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential applications.
Properties
CAS No. |
62533-86-2 |
---|---|
Molecular Formula |
C26H22O7 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(5,6-diacetyloxy-5a-hydroxy-5,6-dihydro-4H-benzo[a]pyren-4-yl) acetate |
InChI |
InChI=1S/C26H22O7/c1-13(27)31-23-20-10-6-7-16-11-12-18-17-8-4-5-9-19(17)24(32-14(2)28)26(30,22(18)21(16)20)25(23)33-15(3)29/h4-12,23-25,30H,1-3H3 |
InChI Key |
ZFUBMWIIPZXJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C2(C(C3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)OC(=O)C)O)OC(=O)C |
Origin of Product |
United States |
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